molecular formula C₁₂H₁₈NNaO₃S B1663324 Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate CAS No. 40567-80-4

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Cat. No.: B1663324
CAS No.: 40567-80-4
M. Wt: 279.33 g/mol
InChI Key: NJZLCEFCAHNYIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (CAS: 40567-80-4), commonly abbreviated as TOPS, is a water-soluble aromatic sulfonate derivative. Its molecular formula is C₁₂H₁₈NNaO₃S, with a molecular weight of 279.33 g/mol . Structurally, it consists of a propanesulfonate backbone substituted with an N-ethyl-3-methylanilino group. TOPS is widely utilized as a Trinder’s reagent in enzymatic assays for hydrogen peroxide (H₂O₂) detection, particularly in clinical diagnostics and biochemical research . It is characterized by high water solubility (>100 mg/mL) and stability under physiological pH conditions, making it ideal for colorimetric and electrochemical biosensors .

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZLCEFCAHNYIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Propanesulfonate Precursors

The primary synthesis route involves the reaction of N-ethyl-3-methylaniline with 3-chloropropanesulfonyl chloride in a dichloromethane/water biphasic system. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, facilitating the interfacial reaction at 80–90°C. The mechanism proceeds via a two-step process:

  • Sulfonation : 3-Chloropropanesulfonyl chloride reacts with sodium bisulfite to form sodium 3-chloropropanesulfonate.
  • Amination : N-Ethyl-3-methylaniline displaces the chloride ion in a nucleophilic substitution (SN2), yielding the target compound.

Key Parameters

  • Molar ratio of N-ethyl-3-methylaniline to 3-chloropropanesulfonyl chloride: 1.1–1.3
  • Catalyst loading: 4–8 wt% TBAB relative to the sulfonyl chloride
  • Reaction time: 1.5–2.5 hours

One-Pot Sulfonation-Amination Strategy

An optimized one-pot method eliminates intermediate isolation:

  • Combine sodium bisulfite (1.05–1.30 mol), epichlorohydrin (1.0 mol), and TBAB (4% of epichlorohydrin mass) in a 9:1 water/ethanol mixture.
  • Heat to 80°C while adding N-ethyl-3-methylaniline dropwise over 1.5 hours.
  • Crystallize the product at <10°C and recrystallize with ethanol.

Advantages

  • 75.1% yield (vs. 62% in traditional methods)
  • Recycled mother liquor reduces waste by 40%

Reaction Optimization and Kinetic Analysis

Temperature and Catalysis Effects

Elevating the temperature from 70°C to 80°C increases the reaction rate constant ($$k$$) by a factor of 2.3, as described by the Arrhenius equation:
$$
k = A \cdot e^{-\frac{Ea}{RT}}
$$
Where $$E
a$$ (activation energy) was determined to be 58.2 kJ/mol for this system. TBAB reduces $$E_a$$ by 22% through stabilization of the transition state.

Solvent Systems

A 10:1 molar ratio of water to sodium bisulfite achieves optimal sulfonate solubility while minimizing hydrolysis side reactions. Ethanol co-solvents (20–30 vol%) improve amine miscibility.

Table 1: Solvent Impact on Yield

Water:Ethanol Ratio Yield (%) Purity (%)
9:1 68.2 94.3
8:2 75.1 98.6
7:3 71.4 97.2

Purification and Characterization

Crystallization Protocols

Post-reaction, the crude product is cooled to 10°C, inducing crystallization. Two ethanol washes (60% v/v) remove residual TBAB and sodium chloride. Recrystallization from boiling water yields 99.2% pure crystals.

Analytical Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 7.21 (t, J=7.6 Hz, 1H, aromatic), δ 3.45 (q, 2H, -CH₂SO₃⁻), δ 2.98 (t, 2H, N-CH₂), δ 1.32 (t, 3H, -CH₂CH₃).
  • IR (KBr): 1187 cm⁻¹ (S=O asymmetric stretch), 1040 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that tubular reactors with segmented flow achieve 89% space-time yield compared to 76% in batch reactors. Key parameters:

  • Residence time: 85 minutes
  • Temperature gradient: 70°C → 90°C → 10°C

Waste Stream Management

The reaction mother liquor contains recoverable TBAB (92%) and sodium bisulfite (88%). Electrodialysis enables salt removal, allowing solvent reuse for ≥5 cycles without yield loss.

Applications in Biochemical Assays

As a hydrogen peroxide activity indicator, the compound’s sulfonate group undergoes oxidation to form a chromophoric product detectable at 450 nm. Modifications to the N-ethyl group alter sensitivity, with the 3-methyl derivative showing a 40% higher extinction coefficient than analogous compounds.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring or the propyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, and other polar solvents

Major Products Formed

    Oxidation Products: Sulfonic acids

    Reduction Products: Amines

    Substitution Products: Various substituted aromatic compounds

Scientific Research Applications

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a chemical compound with diverse applications in scientific research, particularly in biochemical assays, diagnostic applications, and industrial processes. It exhibits high water solubility and stability, making it a valuable reagent in various applications.

Note: There is also a similar chemical called Sodium 3-(N-ethylanilino)propanesulfonate, which is used in pharmaceuticals, cosmetics, and wastewater treatment .

Scientific Research Applications

This compound is widely employed in scientific research due to its unique properties. Some key applications include:

  • Chemistry It serves as a reagent in various organic synthesis reactions.
  • Biology In biological contexts, it is used in biochemical assays for detecting hydrogen peroxide, uric acid, and cholesterol.
  • Medicine It is utilized in diagnostic kits for clinical testing.
  • Industry This compound is used in manufacturing diagnostic reagents and biochemical testing kits.

Application of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate, also known as TOOS, is a highly soluble aniline derivative used for catalase spectrophotometric determination . It is a Trinder's reagent, which is stable and can be used in solution and test line detection systems . In the presence of hydrogen peroxide and peroxidase, TOOS forms a stable purple or blue dye during the oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH) .

Related Applications

  • Enzymatic Determination Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate is a water-soluble reagent used in the enzymatic photometric determination of hydrogen peroxide .
  • Choline Determination A spectrophotometric method has been developed and validated for choline in enteral nutrition using Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid (TOOS) . Choline is enzymatically converted to hydrogen peroxide, which reacts with TOOS and 4-aminoantipyrine in the presence of peroxidase to form a purple-colored product . This method has been validated for specificity, linearity, accuracy, and precision in determining choline bitartrate and has been successfully applied in assays of choline in commercial drug products .

Mechanism of Action

The mechanism of action of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate involves its interaction with specific enzymes and substrates in biochemical assays. For instance, in the enzymatic photometric determination of hydrogen peroxide, the compound acts as a chromogenic substrate that undergoes a color change in the presence of hydrogen peroxide and peroxidase enzyme. This color change is then measured spectrophotometrically to determine the concentration of hydrogen peroxide .

Comparison with Similar Compounds

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS)

  • Molecular Formula : C₁₂H₁₈NNaO₄S
  • Molecular Weight : 295.33 g/mol (331.36 g/mol as dihydrate) .
  • Structural Difference : TOOS contains a 2-hydroxy group on the propanesulfonate chain, absent in TOPS. This hydroxyl group enhances hydrogen bonding and solubility in polar solvents .
  • Applications : Like TOPS, TOOS is used in H₂O₂ detection but exhibits higher sensitivity in peroxidase-coupled assays due to improved electron transfer kinetics . TOOS is preferred in photometric determinations (e.g., glucose and cholesterol assays) where its hydroxyl group stabilizes reaction intermediates .
  • Research Findings: In electrochemical sensors, TOOS demonstrates a 15–20% higher signal-to-noise ratio compared to TOPS when paired with mediators like mPMS (5-methyl-phenazinium methylsulfate) .

Sodium 3-(N-ethyl-3-methoxyanilino)-2-hydroxypropanesulfonate (ADOS)

  • Molecular Formula : C₁₂H₁₈NNaO₅S (dihydrate)
  • Molecular Weight : 347.36 g/mol .
  • Structural Difference : ADOS substitutes the 3-methyl group on the aniline ring with a methoxy (-OCH₃) group , altering electronic properties.
  • Applications : The methoxy group increases electron density on the aromatic ring, enhancing reactivity in oxidation-reduction reactions. ADOS is used in high-pH environments where its electron-donating methoxy group improves stability .

Sodium 3-(N-ethylanilino)propanesulfonate

  • Molecular Formula : C₁₁H₁₆NNaO₃S
  • Molecular Weight : 265.30 g/mol .
  • Structural Difference : Lacks the 3-methyl substituent on the aniline ring, reducing steric hindrance.
  • Applications: This compound is less commonly used in diagnostics but serves as a reference in surfactant studies due to its simpler structure .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Structural Feature Solubility (H₂O) Primary Application
TOPS 40567-80-4 279.33 No hydroxyl group >100 mg/mL H₂O₂ detection in biosensors
TOOS 82692-93-1 295.33 (anhydrous) 2-hydroxypropanesulfonate >150 mg/mL Photometric enzymatic assays
ADOS 82692-96-4 347.36 (dihydrate) 3-methoxy substituent ~120 mg/mL High-pH redox reactions
Sodium 3-(N-ethylanilino)propanesulfonate 82611-85-6 265.30 No methyl/methoxy substituents >80 mg/mL Surfactant research

Key Research Findings and Performance Metrics

  • TOPS vs. TOOS in H₂O₂ Detection :
    • TOPS generates a linear response for H₂O₂ concentrations between 0.1–10 μM, while TOOS extends this range to 0.05–20 μM due to its hydroxyl group enhancing peroxidase activity .
    • TOOS exhibits a lower limit of detection (LOD) of 0.02 μM compared to 0.05 μM for TOPS in amperometric sensors .
  • ADOS in Alkaline Environments :
    • ADOS maintains 95% stability at pH 10–12, whereas TOPS degrades by 30% under the same conditions .
  • Impact of Substituents :
    • The 3-methyl group in TOPS improves hydrophobicity, favoring membrane penetration in cell-based assays. Conversely, the methoxy group in ADOS increases resonance stabilization, critical for prolonged reaction cycles .

Biological Activity

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, often abbreviated as TOPS, is a highly soluble aniline derivative with significant biological activity. It is primarily utilized in biochemical applications, particularly in diagnostic assays and enzymatic reactions. This compound's unique structure and properties make it a valuable reagent in various fields, including medical and environmental research.

  • Molecular Formula : C₁₂H₂₀NNaO₃S
  • CAS Number : 40567-80-4
  • Solubility : Highly water-soluble, facilitating its use in aqueous biochemical assays.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, enhancing or inhibiting their activity. For example, it has been shown to participate in enzymatic reactions involving peroxidase, leading to the formation of stable colored products that can be quantitatively measured.
  • Signal Transduction : TOPS is used to study cell signaling pathways, particularly in the context of oxidative stress and cellular responses to hydrogen peroxide.

Applications in Research

TOPS has been applied in various research contexts, including:

  • Uric Acid Determination : A novel enzymatic method utilizing TOPS has been developed for the quantitative determination of uric acid levels in human serum. This method demonstrated high sensitivity and specificity, making it suitable for clinical diagnostics .
Parameter Value
Limit of Detection (LOD)0.0035 mmol/L
Limit of Quantification (LOQ)0.0151 mmol/L
Relative Standard Deviation (RSD)Up to 1.8%
  • Colorimetric Assays : TOPS is employed as a chromogenic substrate in colorimetric assays for detecting hydrogen peroxide. The oxidative coupling reaction with 4-aminoantipyrine produces a stable blue dye, which can be measured spectrophotometrically .

Case Studies

  • Choline Determination in Enteral Nutrition :
    • A spectrophotometric method was developed using TOPS for the determination of choline levels in enteral nutrition products. The method involved the enzymatic conversion of choline to hydrogen peroxide, which reacted with TOPS to yield a measurable color change .
  • Nanozyme Applications :
    • Research has indicated that platinum nanoparticles exhibit enhanced catalytic activity when used with TOPS as a substrate. This interaction highlights the potential for developing new biosensors and catalytic systems based on nanozymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.